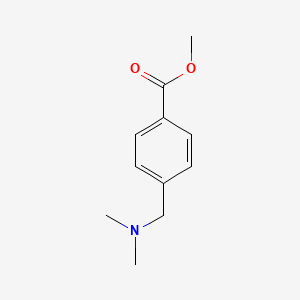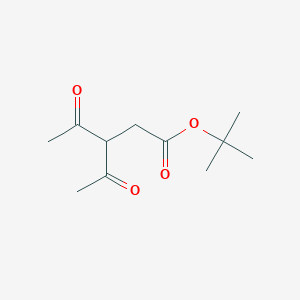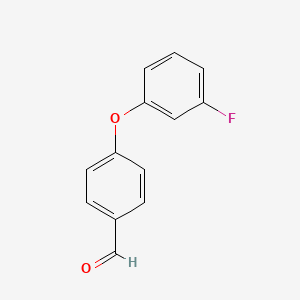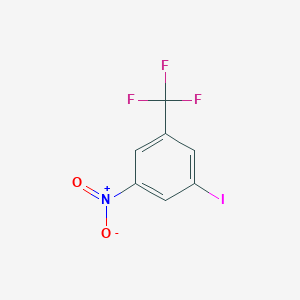
对甲基苯甲酸4-((二甲氨基)甲基)酯
概述
描述
Methyl 4-((dimethylamino)methyl)benzoate, also known as Methyl 4-(dimethylamino)benzoate, is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . This compound is a substituted benzoic acid that acts as an inhibitor of ultraviolet-mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .
Molecular Structure Analysis
The molecular structure of Methyl 4-((dimethylamino)methyl)benzoate consists of a benzoic acid core with a dimethylamino group and a methyl ester group attached . The presence of these functional groups may influence the compound’s reactivity and physical properties.科学研究应用
-
Flavor and Perfume Industry
- Application Summary : Methyl 4-methoxybenzoate, a compound similar to Methyl 4-((dimethylamino)methyl)benzoate, is used in the flavor and perfume industry as a synthetic flavoring substance due to its sweet herbal anis aroma, which gives an impression of lilac or magnolia .
- Results or Outcomes : The result is a range of products with a sweet herbal anis aroma, which can be used in various consumer goods .
-
Chemical Synthesis
- Application Summary : Methyl 4-((dimethylamino)methyl)benzoate may be used in chemical synthesis, as suggested by a study that discusses the application of catalysts in the synthesis of similar compounds .
- Method of Application : The specific methods of application in chemical synthesis involve complex procedures that are usually carried out in a laboratory setting. This often includes the use of catalysts and controlled conditions to facilitate the reaction .
- Results or Outcomes : The outcome of such processes is the successful synthesis of the desired compound, which can then be used in further research or industrial applications .
-
Chemical Data Analysis
- Application Summary : Methyl 4-((dimethylamino)methyl)benzoate is often used in chemical data analysis, where its molecular structure and properties are studied .
- Method of Application : This involves using various analytical techniques, such as mass spectrometry and infrared spectroscopy, to study the compound’s structure and properties .
- Results or Outcomes : The results of these analyses can provide valuable information about the compound, such as its molecular weight and chemical structure .
-
Chemical Database
- Application Summary : Methyl 4-((dimethylamino)methyl)benzoate is listed in chemical databases like ChemSpider, where its molecular formula, average mass, monoisotopic mass, and other details are provided .
- Method of Application : These databases are used by researchers and scientists to access detailed information about various compounds .
- Results or Outcomes : The availability of this information can facilitate research and development activities in various scientific fields .
安全和危害
While specific safety data for Methyl 4-((dimethylamino)methyl)benzoate is not provided in the search results, general safety precautions for handling similar chemicals include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation . It’s also important to avoid dust formation and ingestion or inhalation of the compound .
属性
IUPAC Name |
methyl 4-[(dimethylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-4-6-10(7-5-9)11(13)14-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMRUPQVRWFJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494163 | |
| Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((dimethylamino)methyl)benzoate | |
CAS RN |
18153-53-2 | |
| Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)
![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)




![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)
